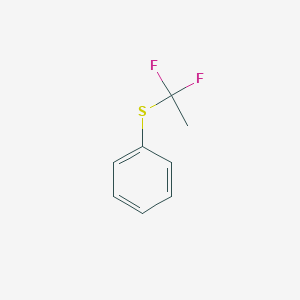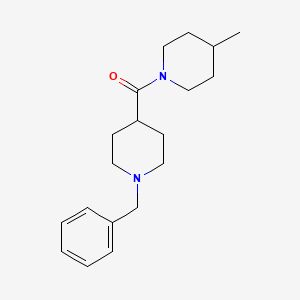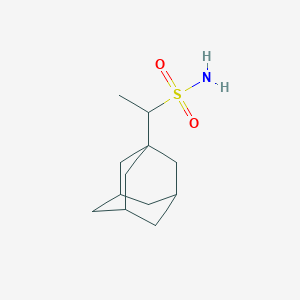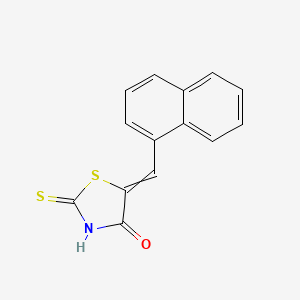![molecular formula C22H28N2O6 B12455057 (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes two cyclohexane rings and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexane rings, the introduction of the amido and carbamoyl groups, and the final coupling of these intermediates. Common reagents used in these reactions include cyclohexanone, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid shares structural similarities with other cyclohexane-based compounds, such as cyclohexanecarboxylic acid and cyclohexylamine derivatives.
- Compounds with similar functional groups, such as amides and carbamates, also exhibit comparable chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H28N2O6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
(1R,2S)-2-[[4-[[(1S,2R)-2-carboxycyclohexanecarbonyl]amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h9-12,15-18H,1-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t15-,16-,17+,18+/m0/s1 |
InChIキー |
IKAOYKBYSTULCQ-WNRNVDISSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)NC(=O)[C@H]3CCCC[C@H]3C(=O)O)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)



![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)


![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)

![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)
